N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Overview
Description
N-(2,6-Dimethylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C14H14N2O. It is known for its role as an impurity in certain pharmaceutical products, such as Mepivacaine, a local anesthetic. This compound is characterized by its white crystalline powder form and stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,6-Dimethylphenyl)pyridine-4-carboxamide can be synthesized through the amidation of 2,6-dimethylaniline with pyridine-4-carboxylic acid. The reaction typically involves the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperature settings to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a reference material and in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated as an impurity in pharmaceutical formulations, particularly in local anesthetics like Mepivacaine.
Industry: Utilized in quality control and analytical testing as a certified reference material.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In the context of its role as an impurity in Mepivacaine, it may affect the pharmacokinetics and pharmacodynamics of the drug. The compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Mepivacaine: A local anesthetic with a similar structure, where N-(2,6-Dimethylphenyl)pyridine-4-carboxamide is an impurity.
Bupivacaine: Another local anesthetic with structural similarities.
2,6-Dimethylaniline: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its chemical reactivity and interactions. Its role as an impurity in pharmaceutical products highlights the importance of understanding its properties and behavior to ensure drug safety and efficacy .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJRDMVAATRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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